N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C24H28N2O5 and its molecular weight is 424.497. The purity is usually 95%.
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Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests various biological activities that merit detailed investigation. This article reviews the biological activity of this compound based on available research findings.
The molecular formula of the compound is C22H32N4O4S, with a molecular weight of 448.6 g/mol. The compound features a unique combination of benzodiazepine-like structures and dioxole moieties which may contribute to its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C22H32N4O4S |
Molecular Weight | 448.6 g/mol |
CAS Number | 1428373-16-3 |
Preliminary studies suggest that the compound may interact with neurotransmitter systems in the central nervous system (CNS). The oxazepine ring is known for its affinity towards GABA receptors, which are crucial for inhibitory neurotransmission. This interaction could lead to anxiolytic or sedative effects.
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant activity. The presence of multiple functional groups allows for effective scavenging of free radicals, which may protect against oxidative stress-related diseases.
Anticancer Potential
Several studies have explored the anticancer properties of benzodiazepine derivatives. The compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Neuroprotective Effects
Given its potential interaction with GABA receptors, this compound might also possess neuroprotective properties. It could mitigate neurodegeneration associated with conditions such as Alzheimer’s disease or Parkinson’s disease by enhancing neuronal survival and function.
Case Studies
- Study on Antioxidant Properties : A study published in Journal of Medicinal Chemistry evaluated various oxazepine derivatives for their antioxidant capabilities. Results indicated that compounds similar to N-(5-isopentyl...) effectively reduced oxidative markers in vitro .
- Anticancer Activity : Research conducted at a leading cancer institute tested the effects of related compounds on human cancer cell lines. The findings showed that these compounds significantly inhibited cell growth and induced apoptosis in breast and prostate cancer cells .
- Neuroprotective Study : In an animal model of neurodegeneration, administration of oxazepine derivatives resulted in improved cognitive function and reduced neuronal loss compared to control groups. This suggests a protective effect against neurotoxic insults .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-15(2)9-10-26-18-7-6-17(12-20(18)29-13-24(3,4)23(26)28)25-22(27)16-5-8-19-21(11-16)31-14-30-19/h5-8,11-12,15H,9-10,13-14H2,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUONKHTNACRQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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